molecular formula C24H25N7O2 B2477970 1-(3-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea CAS No. 1014026-03-9

1-(3-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea

Cat. No. B2477970
CAS RN: 1014026-03-9
M. Wt: 443.511
InChI Key: XTIUMWMUYMUJSQ-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-3-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)urea is a useful research compound. Its molecular formula is C24H25N7O2 and its molecular weight is 443.511. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Agents Targeting P53 in Non-small Cell Lung Cancer A study by Bazin et al. (2016) explored the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas, focusing on a specific compound that exhibited cytostatic activity against a non-small cell lung cancer cell line. This compound induced the overexpression of the TP53 gene, suggesting potential for reactivating mutant p53 in lung cancer treatments (Bazin et al., 2016).

Synthesis Methods and Chemical Analysis Research by Sarantou and Varvounis (2022) detailed the synthesis of a similar compound, providing insights into different synthesis methods and confirming the structure of the final product through various spectroscopic techniques (Sarantou & Varvounis, 2022).

Enzyme Inhibition and Anticancer Investigations Mustafa, Perveen, and Khan (2014) synthesized a range of urea derivatives, including compounds similar to the one , to study their enzyme inhibition and anticancer properties. This research offers valuable insights into the therapeutic potential of such compounds (Mustafa, Perveen, & Khan, 2014).

Antimicrobial Activity Korkusuz, Yıldırım, and Albayrak (2013) investigated functionalization reactions of similar compounds, examining their antimicrobial activity. This study contributes to understanding the potential of these compounds in combating microbial infections (Korkusuz, Yıldırım, & Albayrak, 2013).

Cytokinin-like Activity in Plant Biology Ricci and Bertoletti (2009) explored the cytokinin-like activity of urea derivatives in plant biology. This research provides a perspective on the use of such compounds in enhancing plant growth and development (Ricci & Bertoletti, 2009).

Inhibitors of Protein Kinases Pireddu et al. (2012) identified potent ROCK inhibitors from a class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, illustrating the application of similar compounds in inhibiting protein kinases, which is significant in cancer therapy (Pireddu et al., 2012).

properties

IUPAC Name

1-(3-methoxyphenyl)-3-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O2/c1-15-16(2)30-31(17(15)3)23-13-12-22(28-29-23)25-18-8-10-19(11-9-18)26-24(32)27-20-6-5-7-21(14-20)33-4/h5-14H,1-4H3,(H,25,28)(H2,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIUMWMUYMUJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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